molecular formula C10H7F6NO2 B3039477 2,6-Bis-trifluoromethyl-nicotinic acid ethyl ester CAS No. 1095211-28-1

2,6-Bis-trifluoromethyl-nicotinic acid ethyl ester

Cat. No.: B3039477
CAS No.: 1095211-28-1
M. Wt: 287.16 g/mol
InChI Key: KUXKKYNGCDTXHQ-UHFFFAOYSA-N
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Description

2,6-Bis-trifluoromethyl-nicotinic acid ethyl ester is a nicotinic acid derivative characterized by two trifluoromethyl (-CF₃) groups at the 2- and 6-positions of the pyridine ring and an ethyl ester functional group at the 3-position. This compound (CAS reference: discontinued per CymitQuimica ) is structurally distinct due to its electron-withdrawing trifluoromethyl substituents, which enhance its lipophilicity and metabolic stability. Such properties make it valuable in pharmaceutical and agrochemical research, where fluorine-containing compounds are often prioritized for their bioactivity and resistance to degradation.

Properties

IUPAC Name

ethyl 2,6-bis(trifluoromethyl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F6NO2/c1-2-19-8(18)5-3-4-6(9(11,12)13)17-7(5)10(14,15)16/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXKKYNGCDTXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,6-Bis-trifluoromethyl-nicotinic acid ethyl ester typically involves the esterification of 2,6-Bis-trifluoromethyl-nicotinic acid. The reaction conditions often include the use of ethanol and a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Chemical Reactions Analysis

2,6-Bis-trifluoromethyl-nicotinic acid ethyl ester undergoes several types of chemical reactions:

  • Hydrolysis: : The ester bond can be cleaved under basic or acidic conditions, releasing ethanol and 2,6-Bis-trifluoromethyl-nicotinic acid.

      :

      Reaction Equation: C10H7F6NO2+H2OC9H5F6NO4+C2H5OH\text{C}_{10}\text{H}_{7}\text{F}_{6}\text{NO}_{2} + \text{H}_{2}\text{O} \rightarrow \text{C}_{9}\text{H}_{5}\text{F}_{6}\text{NO}_{4} + \text{C}_{2}\text{H}_{5}\text{OH} C10​H7​F6​NO2​+H2​O→C9​H5​F6​NO4​+C2​H5​OH

  • Substitution Reactions: : The trifluoromethyl groups might be susceptible to nucleophilic substitution reactions under specific conditions, depending on the reaction medium and nucleophile strength.

Scientific Research Applications

    Medicinal Chemistry: Due to the presence of the nicotinic acid moiety, this compound can be used in the development of new pharmaceuticals, particularly those targeting metabolic pathways involving nicotinic acid.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules, especially those containing trifluoromethyl groups.

    Material Science: The electron-withdrawing trifluoromethyl groups can influence the electronic properties of materials, making this compound useful in the development of new materials with specific electronic characteristics.

Mechanism of Action

The mechanism by which 2,6-Bis-trifluoromethyl-nicotinic acid ethyl ester exerts its effects is not well-documented. the presence of electron-withdrawing trifluoromethyl groups at positions 2 and 6 of the pyridine ring can significantly alter the electronic properties of the molecule, potentially affecting its interactions with biological targets. The ethyl ester group can also influence the compound’s solubility and reactivity, which may play a role in its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nicotinic Acid Ethyl Ester Derivatives

5-Cyano-2,6-dihydroxy-nicotinic Acid Ethyl Esters
  • Structure: Features a cyano (-CN) group at position 5 and hydroxyl (-OH) groups at positions 2 and 6, with an ethyl ester at position 3 .
  • Key Differences: The trifluoromethyl groups in the target compound confer higher electronegativity and lipophilicity compared to the polar -CN and -OH groups.
  • Applications: While 5-cyano derivatives may exhibit reactivity in nucleophilic substitutions (due to -CN), the target compound’s -CF₃ groups enhance stability in harsh chemical environments.

Aromatic Ethyl Esters with Electron-Withdrawing Substituents

Ethyl 2,6-Dichloro-3-nitrobenzoate
  • Structure: Contains chloro (-Cl) and nitro (-NO₂) groups on a benzoate backbone.
  • Comparison: Electronic Effects: -Cl and -NO₂ are strong electron-withdrawing groups (EWGs), similar to -CF₃, but -CF₃ offers superior steric bulk and thermal stability. Reactivity: Nitro groups facilitate electrophilic aromatic substitution, whereas -CF₃ groups are meta-directing and less reactive.
2,2-Difluoro-3-oxo-3-phenyl-propionic Acid Ethyl Ester
  • Structure : Features difluoro (-F₂) and ketone (-C=O) groups adjacent to a phenyl ring.
  • Comparison :
    • Fluorine Content : The target compound’s -CF₃ groups provide higher fluorine density, enhancing hydrophobicity and resistance to oxidation.
    • Physical Properties : The phenyl-ketone moiety in this ester contributes to a lower boiling point (79°C at 0.02 mm Hg) compared to aromatic nicotinic esters, which typically have higher thermal stability.

Fatty Acid Ethyl Esters (FAEEs)

Phytanic Acid Ethyl Ester and Eicosapentaenoic Acid Ethyl Ester
  • Structure: Long aliphatic chains (C22 and C20, respectively) esterified with ethanol.
  • Comparison :
    • Applications : FAEEs are used in biofuels (e.g., biodiesel ) and lipid research, whereas aromatic esters like the target compound are tailored for medicinal chemistry.



    • Physical Properties : FAEEs are liquids at room temperature (e.g., Phytanic acid ethyl ester, MW 340.58 ), while aromatic esters with EWGs often exhibit higher melting points and crystallinity.

Functional and Analytical Comparisons

Chiral Selectivity and Spectroscopic Behavior

  • Mandelic Acid Ethyl Ester Derivatives : Exhibit temperature-dependent chiral selectivity in gas chromatography, attributed to hydrogen-bonding interactions .
  • Target Compound : The absence of chiral centers in 2,6-bis-trifluoromethyl-nicotinic acid ethyl ester simplifies chromatographic analysis but limits stereochemical applications.

Spectroscopic Characteristics

  • N-Acetyl Amino Acid Ethyl Esters: Derivatives like N-acetyl-L-tryptophan ethyl ester show solvent-dependent UV absorbance shifts due to aromatic side chains .
  • Target Compound : The pyridine ring and -CF₃ groups likely result in distinct UV/Vis and mass spectral signatures, with fragmentation patterns dominated by fluorine loss in MS.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound C₁₁H₉F₆NO₂ 301.15 2,6-di(trifluoromethyl) Research chemicals
5-Cyano-2,6-dihydroxy-nicotinic acid ethyl ester C₉H₈N₂O₄ 208.17 5-cyano, 2,6-dihydroxy Not specified
Ethyl 2,6-dichloro-3-nitrobenzoate C₉H₇Cl₂NO₄ 264.07 2,6-dichloro, 3-nitro Chemical synthesis
Phytanic acid ethyl ester C₂₂H₄₄O₂ 340.58 Branched alkyl chain Lipid studies

Table 2: Key Physical and Chemical Properties

Compound Name Boiling Point (°C) Solubility Trends Stability Notes
This compound N/A Low polarity solvents High thermal/chemical stability
2,2-Difluoro-3-oxo-3-phenyl-propionic acid ethyl ester 79 (at 0.02 mm Hg) Polar aprotic solvents Sensitive to hydrolysis
Hexadecanoic acid ethyl ester ~285 (at 760 mm Hg) Non-polar solvents Stable in biodiesel blends

Biological Activity

2,6-Bis-trifluoromethyl-nicotinic acid ethyl ester (C₁₀H₇F₆NO₂) is a derivative of nicotinic acid characterized by the presence of two trifluoromethyl groups at the 2 and 6 positions of the pyridine ring, along with an ethyl ester group. This unique structure enhances its lipophilicity and stability, making it a compound of interest in medicinal chemistry and materials science.

  • Molecular Formula: C₁₀H₇F₆NO₂
  • Molecular Weight: Approximately 287.16 g/mol
  • CAS Number: 1095211-28-1
  • MDL Number: MFCD13190031

Table 1: Comparison with Similar Compounds

Compound NameUnique Features
This compoundTwo trifluoromethyl groups enhancing stability and biological activity
Methyl 6-(trifluoromethyl)nicotinateContains one trifluoromethyl group; less stable than the bis-substituted variant
Methyl 2-methyl-6-(trifluoromethyl)nicotinateSimilar structure but lacks dual trifluoromethyl substitution
2,6-Diamino-nicotinic acid ethyl esterAmino substitutions instead of trifluoromethyl; different biological properties

The biological activity of this compound is attributed to its structural features. The electron-withdrawing nature of the trifluoromethyl groups significantly alters the electronic properties of the molecule, which may enhance its interactions with various biological targets. The ethyl ester group influences solubility and reactivity, further contributing to its biological effects.

Research Findings

Table 2: Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionEnhanced potency against metabolic enzymes due to trifluoromethyl substitution
Receptor BindingImproved binding affinity for nicotinic receptors
Toxicity ProfileFavorable safety margin in preliminary assessments

Medicinal Chemistry

Due to its unique structure, this compound is being explored as a potential lead compound for developing new pharmaceuticals targeting metabolic pathways related to nicotinic acid. Its enhanced lipophilicity may facilitate better bioavailability and therapeutic efficacy .

Material Science

The compound's electronic properties make it suitable for applications in materials science, particularly in developing new materials with specific electronic characteristics influenced by the presence of trifluoromethyl groups.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,6-Bis-trifluoromethyl-nicotinic acid ethyl ester, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis optimization should focus on controlling electron-withdrawing effects of trifluoromethyl groups, which may hinder nucleophilic substitution or esterification. Use kinetic studies to identify rate-limiting steps and adjust catalysts (e.g., acid/base catalysts) or solvent polarity to improve yields. Employ Design of Experiments (DOE) to systematically vary temperature, stoichiometry, and solvent choice (e.g., dimethylformamide for high polarity) . Monitor intermediates via thin-layer chromatography (TLC) or inline FTIR spectroscopy for real-time analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and why?

  • Methodological Answer :

  • ¹⁹F NMR : Critical for confirming trifluoromethyl group incorporation and assessing electronic environments. Chemical shifts between -60 to -70 ppm are typical for CF₃ groups .
  • ¹H NMR and ¹³C NMR : Identify ester and pyridine ring protons/carbons. Use deuterated solvents (e.g., CDCl₃) to avoid signal interference.
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for detecting impurities like unreacted precursors .

Q. How should researchers approach the purification of this compound given its physicochemical properties?

  • Methodological Answer : Utilize fractional crystallization or column chromatography (silica gel with hexane/ethyl acetate gradients) to separate byproducts. For large-scale purification, consider membrane separation technologies (e.g., nanofiltration) to isolate the ester while retaining solvents . Differential scanning calorimetry (DSC) can determine melting points (mp ~140–150°C, similar to analogs ) to optimize recrystallization temperatures.

Advanced Research Questions

Q. How can factorial design be applied to study the simultaneous effects of temperature, catalyst concentration, and solvent choice on the yield of this compound?

  • Methodological Answer : Implement a 2³ factorial design to test interactions between variables:

  • Factors : Temperature (80°C vs. 120°C), catalyst (0.5 mol% vs. 2 mol% H₂SO₄), solvent (toluene vs. DMF).
  • Response Variables : Yield, purity (HPLC area%), and reaction time.
  • Analysis : Use ANOVA to identify significant factors. For example, higher temperatures in polar solvents (DMF) may accelerate esterification but increase side reactions. Replicate trials to minimize noise and validate statistical significance .

Q. What methodologies are recommended for resolving contradictions in reported reaction mechanisms involving this compound?

  • Methodological Answer :

  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in ester groups) to track bond cleavage pathways.
  • Computational Modeling : Density Functional Theory (DFT) calculations to compare activation energies of proposed mechanisms (e.g., nucleophilic vs. electrophilic pathways).
  • Cross-Validation : Replicate conflicting studies under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate variables causing discrepancies .

Q. How can researchers assess the environmental stability and degradation pathways of this compound using advanced analytical techniques?

  • Methodological Answer :

  • Accelerated Degradation Studies : Expose the compound to UV light, elevated temperatures, or hydrolytic conditions (pH 3–10). Monitor degradation via LC-MS/MS to identify byproducts (e.g., trifluoroacetic acid derivatives).
  • Ecotoxicity Assays : Use Daphnia magna or algae models to evaluate acute/chronic toxicity. Correlate degradation half-lives (t₁/₂) with environmental persistence .
  • Microscopy : SEM/EDS to analyze surface changes in solid-state degradation .

Methodological Frameworks

  • Theoretical Alignment : Link studies to organofluorine chemistry principles (e.g., Hammett parameters for electronic effects) or green chemistry frameworks to justify solvent/catalyst choices .
  • Data Validation : Use control experiments (e.g., blank reactions, spiked samples) to confirm analytical accuracy. For NMR, reference internal standards like 3,5-bis(trifluoromethyl)benzoic acid for calibration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Bis-trifluoromethyl-nicotinic acid ethyl ester
Reactant of Route 2
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2,6-Bis-trifluoromethyl-nicotinic acid ethyl ester

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